molecular formula C3H5BF3K B3040341 Potassium trans-1-propenyltrifluoroborate CAS No. 1902198-18-8

Potassium trans-1-propenyltrifluoroborate

Cat. No.: B3040341
CAS No.: 1902198-18-8
M. Wt: 147.98
InChI Key: RLDWVFWDURMTAV-SQQVDAMQSA-N
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Description

Potassium trans-1-propenyltrifluoroborate is an organoboron compound with the empirical formula C3H5BF3K. It is a solid substance with a molecular weight of 147.98 g/mol and a melting point of 81-85°C . This compound is used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.

Biochemical Analysis

Cellular Effects

Potassium ions are known to be essential for cell function, influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Potassium channels, which are involved in the transport of potassium ions across cell membranes, play a crucial role in maintaining cellular functions

Metabolic Pathways

The metabolic pathways involving Potassium trans-1-propenyltrifluoroborate are not well-characterized. Potassium ions are involved in several metabolic processes, including enzyme activation and osmotic regulation . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, remain to be determined.

Transport and Distribution

Potassium ions are known to be transported across cell membranes via potassium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trans-1-propenyltrifluoroborate can be synthesized through the reaction of potassium fluoride with trans-1-propenylboronic acid in the presence of a suitable solvent. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trans-1-propenyltrifluoroborate is unique due to its specific propenyl group, which provides distinct reactivity patterns in cross-coupling and substitution reactions. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

potassium;trifluoro-[(E)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804565-39-7
Record name 804565-39-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 2
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 3
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 4
Potassium trans-1-propenyltrifluoroborate
Reactant of Route 5
Potassium trans-1-propenyltrifluoroborate

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